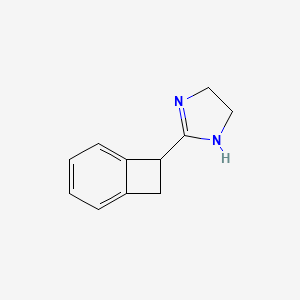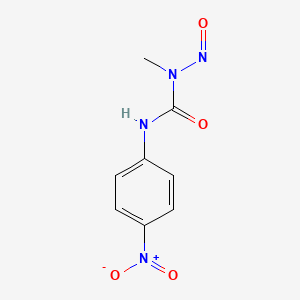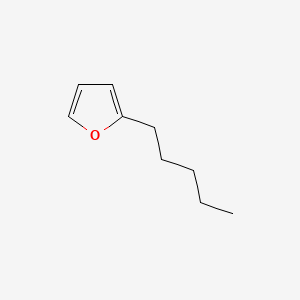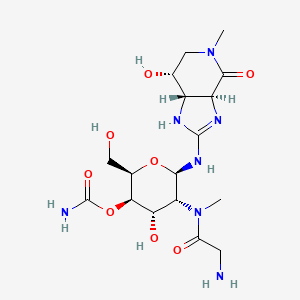
RPR103611
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RPR103611 is a triterpene derivative known for its potent anti-human immunodeficiency virus (HIV) activity. This compound is derived from betulinic acid and has shown significant efficacy in blocking HIV-1 infection and fusion of CD4+ cells with cells expressing HIV-1 envelope proteins . It is particularly noted for its ability to inhibit membrane fusion mediated by the envelope proteins of CXCR4-dependent HIV-1 strains .
Méthodes De Préparation
The synthesis of RPR103611 involves the chemical modification of betulinic acid. The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature. it is known that triterpene derivatives, such as this compound, are synthesized through a series of chemical reactions that modify the structure of betulinic acid to enhance its antiviral properties . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
RPR103611 undergoes several types of chemical reactions, primarily focused on enhancing its antiviral activity. These reactions include:
Oxidation: Modifying the hydroxyl groups on the triterpene structure.
Reduction: Reducing specific functional groups to alter the compound’s activity.
Substitution: Introducing new functional groups to improve efficacy.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of betulinic acid with enhanced antiviral properties .
Applications De Recherche Scientifique
RPR103611 has been extensively studied for its potential in HIV therapy. Its primary application is as an HIV entry inhibitor, blocking the fusion of the virus with host cells . This compound has shown promise in treating HIV strains resistant to current drugs, making it a valuable addition to the arsenal of anti-HIV agents . Additionally, this compound has been used in research to study the structure and function of HIV envelope proteins, providing insights into the mechanisms of viral entry and fusion .
Mécanisme D'action
RPR103611 exerts its effects by targeting the envelope proteins of HIV-1, specifically gp120 and gp41 . It blocks the fusion of the virus with host cells by inhibiting the membrane fusion process mediated by these proteins . The compound does not inhibit reverse transcriptase, integrase, or protease, which are other key enzymes in the HIV life cycle . Instead, it specifically interferes with the early stages of viral entry, preventing the virus from establishing infection in host cells .
Comparaison Avec Des Composés Similaires
RPR103611 is similar to other triterpene derivatives, such as IC9564, which also exhibit potent anti-HIV activity . Both compounds block HIV-1 entry by inhibiting membrane fusion, and they share a similar mode of action . this compound is unique in its specific structural modifications, which may confer distinct advantages in terms of potency and resistance profiles . Other similar compounds include betulinic acid derivatives that have been modified to enhance their antiviral properties .
Propriétés
Numéro CAS |
150840-75-8 |
|---|---|
Formule moléculaire |
C46H78N2O6 |
Poids moléculaire |
755.1 g/mol |
Nom IUPAC |
(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1 |
Clé InChI |
SPZFCKVVHXRLAI-XOCWCZJOSA-N |
SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
SMILES isomérique |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
SMILES canonique |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Synonymes |
N'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid RPR 103611 RPR-103611 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)



